molecular formula C7H12N6S2 B577320 [(Z)-[(2Z)-2-(carbamothioylhydrazinylidene)cyclopentylidene]amino]thiourea CAS No. 1081-49-8

[(Z)-[(2Z)-2-(carbamothioylhydrazinylidene)cyclopentylidene]amino]thiourea

Katalognummer: B577320
CAS-Nummer: 1081-49-8
Molekulargewicht: 244.335
InChI-Schlüssel: GZANINPJUZYTLG-GGXLTUIBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(Z)-[(2Z)-2-(carbamothioylhydrazinylidene)cyclopentylidene]amino]thiourea: is a chemical compound with the molecular formula C₇H₁₂N₆S₂ and a molecular weight of 244.34 g/mol This compound is known for its unique structure, which includes a cyclopentanedione core with two thiosemicarbazone groups attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: [(Z)-[(2Z)-2-(carbamothioylhydrazinylidene)cyclopentylidene]amino]thiourea can be synthesized through the reaction of 1,2-cyclopentanedione with thiosemicarbazide. The reaction typically involves the following steps:

Industrial Production Methods:

Analyse Chemischer Reaktionen

Types of Reactions: [(Z)-[(2Z)-2-(carbamothioylhydrazinylidene)cyclopentylidene]amino]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution reactions.

Major Products Formed:

Wirkmechanismus

The mechanism of action of 1,2-cyclopentanedione bis(thiosemicarbazone) involves its ability to chelate metal ions, forming stable complexes that can interact with biological targets. The compound’s thiosemicarbazone groups can bind to metal ions, such as copper, nickel, and platinum, leading to the inhibition of enzymes and disruption of cellular processes. This chelation mechanism is particularly important in its anticancer and antimicrobial activities .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: [(Z)-[(2Z)-2-(carbamothioylhydrazinylidene)cyclopentylidene]amino]thiourea is unique due to its specific combination of a cyclopentanedione core and thiosemicarbazone groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

1081-49-8

Molekularformel

C7H12N6S2

Molekulargewicht

244.335

IUPAC-Name

[(Z)-[(2Z)-2-(carbamothioylhydrazinylidene)cyclopentylidene]amino]thiourea

InChI

InChI=1S/C7H12N6S2/c8-6(14)12-10-4-2-1-3-5(4)11-13-7(9)15/h1-3H2,(H3,8,12,14)(H3,9,13,15)/b10-4-,11-5-

InChI-Schlüssel

GZANINPJUZYTLG-GGXLTUIBSA-N

SMILES

C1CC(=NNC(=S)N)C(=NNC(=S)N)C1

Synonyme

1,2-Cyclopentanedione bis(thiosemicarbazone)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.